![molecular formula C13H11ClFNO B5399020 (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine](/img/structure/B5399020.png)
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine, also known as CPFA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. CPFA has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.
Mécanisme D'action
The exact mechanism of action of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways involved in disease progression. For example, (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been shown to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant properties. It has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation is that the exact mechanism of action of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic intervention. Another direction is to explore its potential as a therapeutic agent for the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, researchers could investigate the use of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine in combination with other drugs to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine can be achieved through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 2-furylacrylic acid and subsequent reduction of the resulting imine intermediate. The final product is obtained as a white solid with a melting point of 127-128°C.
Applications De Recherche Scientifique
(3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for the treatment of various diseases. One study found that (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine exhibited potent antitumor activity in vitro against a range of cancer cell lines, including lung, colon, and breast cancer cells. Another study showed that (3-chloro-4-fluorophenyl)[3-(2-furyl)-2-propen-1-yl]amine had anti-inflammatory effects in a mouse model of acute lung injury.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-12-9-10(5-6-13(12)15)16-7-1-3-11-4-2-8-17-11/h1-6,8-9,16H,7H2/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYWATGSAADXAU-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CCNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

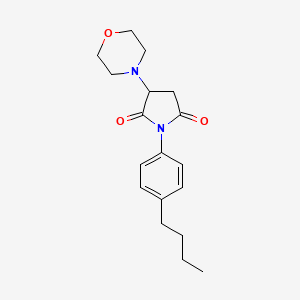
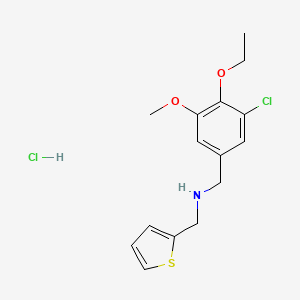
![(3S*,4R*)-4-(hydroxymethyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5398963.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5398967.png)
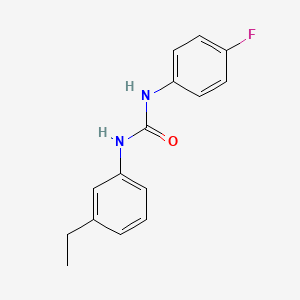
![6-[2-(3-chloro-4-hydroxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5398984.png)
![7-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5398988.png)
![1-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5399004.png)
![N-[2-(1H-imidazol-1-yl)ethyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5399027.png)
![1-[1-(2,3'-bipyridin-5-ylcarbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5399035.png)

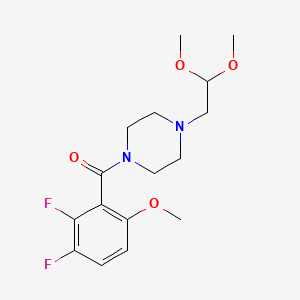
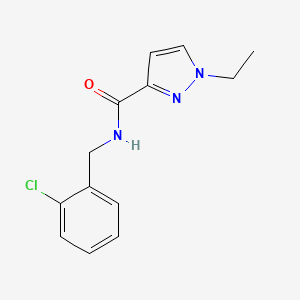
![1-[2-(1H-imidazol-1-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5399057.png)